

Solubility of 1-Benzothiophen-3(2H)-one in organic solvents

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Compound of Interest

Compound Name: **1-Benzothiophen-3(2H)-one**

Cat. No.: **B091957**

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An In-Depth Technical Guide to the Solubility of **1-Benzothiophen-3(2H)-one** in Organic Solvents

Introduction

1-Benzothiophen-3(2H)-one, also known as Thioindoxyl, is a pivotal heterocyclic compound featuring a fused benzene and thiophene ring system.^[1] With the CAS Number 130-03-0 and a molecular weight of 150.2 g/mol, this molecule serves as a fundamental building block in medicinal chemistry and materials science.^{[2][3]} Its derivatives are integral to a wide range of therapeutics, including anti-cancer and anti-microbial agents, and it is a key intermediate in the synthesis of advanced materials such as oil-soluble pigments.^[4]

The solubility of **1-Benzothiophen-3(2H)-one** is a critical physicochemical parameter that governs its utility. For the synthetic chemist, it dictates the choice of reaction media and purification strategies. For the pharmaceutical scientist, solubility is a primary determinant of a drug candidate's formulation pathway and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility profile of **1-Benzothiophen-3(2H)-one**, grounded in theoretical principles and supported by actionable experimental protocols for its quantitative determination.

Physicochemical Profile & Molecular Structure Analysis

Understanding the solubility of a compound begins with a thorough analysis of its intrinsic properties. The key physicochemical characteristics of **1-Benzothiophen-3(2H)-one** are summarized below.

Property	Value	Source(s)
CAS Number	130-03-0	[2] [3]
Molecular Formula	C ₈ H ₆ OS	[2] [3]
Molecular Weight	150.2 g/mol	[2] [3]
Melting Point	230 °C	[4]
Boiling Point	129-130 °C (at 3 Torr)	[4]
Density (Predicted)	1.311 ± 0.06 g/cm ³	[4]
Appearance	Solid	[1]

The solubility behavior of **1-Benzothiophen-3(2H)-one** is best understood by examining its molecular structure, which possesses a distinct amphiphilic character. The molecule can be conceptually divided into two key domains:

- A Nonpolar Aromatic Core: The fused benzothiophene ring system is large, rigid, and hydrophobic. This region favors interactions with nonpolar or weakly polar solvents through van der Waals forces and π -stacking.
- A Polar Carbonyl Group: The ketone group at the 3-position introduces significant polarity and a hydrogen bond acceptor site. This "polar head" facilitates interactions with polar solvents.

This duality is the primary driver of its solubility profile, allowing it to dissolve in a range of organic solvents while being largely insoluble in water.

Figure 1: Molecular structure and key functional domains.

Theoretical Principles and Predicted Solubility Profile

The guiding principle in predicting solubility is the adage "like dissolves like." This means that solvents are most effective at dissolving solutes with similar polarity and intermolecular force characteristics. Based on the structure of **1-Benzothiophen-3(2H)-one**, we can predict its solubility across different classes of organic solvents.

- **Polar Aprotic Solvents:** This class, which includes Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone, is predicted to be highly effective. These solvents possess high polarity to interact with the carbonyl group but lack hydrogen bond-donating capabilities, preventing strong self-association that could hinder dissolution. Typically, if a molecule is soluble in DMSO, it will also show good solubility in acetone.^[5] For many organic compounds, DMSO acts as a powerful, versatile solvent.^[6]
- **Polar Protic Solvents:** Solvents like Ethanol and Methanol will likely dissolve **1-Benzothiophen-3(2H)-one**, but perhaps to a lesser extent than polar aprotic solvents. While their hydroxyl groups can interact with the solute's carbonyl group, the large nonpolar backbone of the molecule may limit overall solubility.
- **Nonpolar Solvents:** Solvents such as Hexane and Toluene are expected to be poor solvents. While they can interact with the benzothiophene core, they lack the polarity to effectively solvate the ketone group, making the overall dissolution process energetically unfavorable.
- **Chlorinated Solvents:** Dichloromethane (DCM) and Chloroform represent an intermediate case. Their moderate polarity allows them to interact with both the polar and nonpolar regions of the molecule, often making them effective solvents for compounds of this nature.

The following table summarizes the predicted qualitative solubility.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMSO, Acetone, THF	High	Strong dipole-dipole interactions with the carbonyl group without competing hydrogen bonds.
Chlorinated	Dichloromethane, Chloroform	High to Moderate	Balanced polarity effectively solvates both the aromatic core and the ketone function.
Polar Protic	Ethanol, Methanol	Moderate to Low	Hydrogen bonding capability is beneficial, but the nonpolar bulk of the molecule limits solubility.
Nonpolar	Hexane, Toluene	Low to Insoluble	Insufficient polarity to overcome the solute-solute interactions involving the polar carbonyl group.
Aqueous	Water	Insoluble	The large, hydrophobic benzothiophene core dominates, preventing dissolution in water.

Quantitative Analysis: A Gold-Standard Experimental Protocol

While theoretical prediction is a powerful tool, empirical determination is essential for obtaining precise solubility data. The Saturation Shake-Flask Method is the universally recognized gold

standard for measuring equilibrium solubility due to its reliability and direct approach to achieving thermodynamic equilibrium.^[7]

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This state, known as thermodynamic equilibrium, provides the true maximum solubility of the compound in the solvent at a given temperature. Agitation ensures the entire surface area of the solid is exposed to the solvent, accelerating the time to reach equilibrium.



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Figure 2: Standard workflow for the Shake-Flask solubility assay.

Detailed Step-by-Step Protocol

- Preparation:
 - Add an excess amount of solid **1-Benzothiophen-3(2H)-one** to a glass vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add approximately 10 mg of solid to 1 mL of the chosen solvent.
 - Pipette a precise volume of the organic solvent into the vial.
 - Prepare at least three replicates for each solvent to ensure statistical validity.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator. For pharmaceutical applications, 37 °C is often used to simulate physiological conditions; for general chemistry, 25 °C is standard.

- Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but for poorly soluble compounds or certain crystalline forms, 48 to 72 hours may be necessary.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand briefly for large particles to settle.
 - The most robust method for separating the undissolved solid from the saturated solution is centrifugation at a high speed (e.g., >10,000 rpm for 15 minutes).
 - Alternatively, the supernatant can be filtered using a chemical-resistant syringe filter (e.g., PTFE, 0.22 µm pore size). Expert Tip: Pre-saturate the filter by discarding the first ~20% of the filtrate to prevent the filter membrane from adsorbing the solute and artificially lowering the measured concentration.
- Analysis and Quantification:
 - Carefully aspirate a precise volume of the clear supernatant from the centrifuged sample, taking care not to disturb the solid pellet.
 - Dilute the supernatant with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.
 - Quantify the concentration of **1-Benzothiophen-3(2H)-one** using a validated analytical method such as:
 - High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity.
 - UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering species are present. A calibration curve must be generated first.^[8]

- Gravimetric Analysis: Involves evaporating a known volume of the supernatant to dryness and weighing the residual solid. This is only feasible for non-volatile solutes and solvents.^[8]
- Calculation:
 - Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or moles/liter (M).

Critical Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental variables.

- Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Use reagents of the highest available purity.
- Temperature: Solubility is highly temperature-dependent. Precise temperature control (± 0.5 °C) during the equilibration phase is mandatory.
- Solid-State Properties: The crystalline form (polymorph) of the solid can have a profound impact on its solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the study.
- Equilibration Time: Incomplete equilibration is a common source of error, leading to an underestimation of solubility. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached.

Conclusion

1-Benzothiophen-3(2H)-one is a molecule of significant scientific interest, and a thorough understanding of its solubility is paramount for its effective application. This guide has established that the compound's amphiphilic nature—a polar carbonyl group coupled with a nonpolar aromatic system—predicts high solubility in polar aprotic and chlorinated solvents, and moderate to low solubility in polar protic and nonpolar media.

For researchers requiring precise quantitative data, this document provides a self-validating, detailed protocol for the gold-standard Shake-Flask method. By carefully controlling experimental parameters and employing validated analytical techniques, scientists in drug development and chemical synthesis can generate the reliable solubility data needed to advance their research, optimize their processes, and unlock the full potential of this versatile chemical scaffold.

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